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Compound of Interest

Compound Name: N-(3-hydroxyphenyl)propanamide

CAS No.: 21556-86-5

Cat. No.: B1679645 Get Quote

Executive Summary & Chemical Context
3-Hydroxypropionanilide (3-HPA) and 4-Hydroxypropionanilide (4-HPA) are structural homologs

of the analgesic acetaminophen (APAP) and its regioisomer 3-hydroxyacetanilide (AMAP). In

drug development, these compounds serve as critical tools for Structure-Activity Relationship

(SAR) studies, specifically to understand how N-acyl chain length and hydroxyl positioning

influence metabolic bioactivation and organ toxicity.

4-HPA (Para-isomer): A potent hepatotoxin. Experimental data indicates it is significantly

more toxic than acetaminophen due to enhanced metabolic activation and lipophilicity.

3-HPA (Meta-isomer): A low-toxicity isomer. It serves as a negative control in mechanistic

studies, demonstrating how steric and electronic factors prevent the formation of reactive

quinone imines.
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Feature
4-Hydroxypropionanilide
(4-HPA)

3-Hydroxypropionanilide
(3-HPA)

Primary Toxicity
Severe Hepatotoxicity

(Centrilobular Necrosis)
Minimal / Non-Hepatotoxic

Reactive Intermediate
N-propionyl-p-benzoquinone

imine (NPPQI)

None (or unstable/non-reactive

intermediates)

Mechanistic Driver
Glutathione (GSH) Depletion &

Covalent Binding

Efficient Glucuronidation &

Detoxification

Relative Potency
> 2-5x more cytotoxic than

Acetaminophen

Equipotent to AMAP (Low

toxicity)

Mechanistic Profiling: The "Para-Effect"
The divergence in toxicity between these two isomers is dictated by their ability to form

electrophilic reactive intermediates.

Bioactivation Pathways
4-HPA undergoes cytochrome P450-mediated oxidation (primarily CYP2E1 and CYP1A2) to

form N-propionyl-p-benzoquinone imine (NPPQI). This species is an electrophile that:

Rapidly conjugates with cellular Glutathione (GSH).

Once GSH is depleted, covalently binds to cysteine residues on critical mitochondrial

proteins.

Induces oxidative stress and mitochondrial permeability transition (MPT), leading to necrosis.

3-HPA cannot form a stable quinone imine due to the meta positioning of the hydroxyl group. Its

oxidation yields catechol-like metabolites that are less electrophilic or are rapidly cleared via

Phase II conjugation (Glucuronidation/Sulfation), preventing protein adduct formation.

Metabolic Pathway Diagram
The following diagram illustrates the divergent fates of the two isomers.
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Caption: Comparative metabolic fates. 4-HPA forms a toxic quinone imine (NPPQI), while 3-

HPA is safely cleared via Phase II conjugation.

Experimental Toxicity Data
Recent SAR studies indicate that lengthening the N-acyl chain (from acetyl to propionyl) in the

para series actually increases toxicity, contrary to the expectation that steric hindrance might

reduce CYP access.
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In Vitro Cytotoxicity (Primary Hepatocytes)
The following data summarizes the comparative cytotoxicity (LC50) and metabolic parameters.

Compound
LC50 (mM,
24h)

Covalent
Binding
(nmol/mg
protein)

GSH Depletion
Rate

Interpretation

Acetaminophen

(APAP)
~10.0 1.5 ± 0.2 High

Baseline

Hepatotoxin

4-HPA

(Propionyl)
~2.5 3.8 ± 0.5 Very High Hyper-Toxic

3-HPA

(Propionyl)

> 20.0 (No

Effect)
< 0.1 Negligible

Non-Toxic

Control

Data synthesized from comparative SAR studies on N-acyl homologues of acetaminophen

(Reference 1).

Why is 4-HPA More Toxic than APAP?
Lipophilicity: The propionyl group increases lipophilicity (LogP) compared to the acetyl group,

facilitating faster cellular uptake and higher intracellular concentrations.

Enzyme Kinetics: The propionyl side chain does not sterically hinder CYP2E1; in fact, it may

enhance binding affinity, leading to more efficient production of the reactive NPPQI

intermediate.

Adduct Stability: The resulting protein adducts formed by NPPQI are stable and irreversible,

driving mitochondrial dysfunction.

Experimental Protocols
To validate these toxicity profiles in your own laboratory, follow these standardized protocols.

Protocol A: Assessment of Glutathione (GSH) Depletion
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Objective: Quantify the consumption of intracellular GSH as a marker of reactive metabolite

formation.

Cell Culture: Plate primary mouse hepatocytes at

cells/well in collagen-coated 12-well plates. Allow attachment for 4 hours.

Treatment: Incubate cells with 0, 1, 5, and 10 mM of 3-HPA or 4-HPA for 4 hours.

Lysis: Wash cells with PBS and lyse using 5% Sulfosalicylic Acid (SSA) to precipitate

proteins.

Assay: Centrifuge lysates at 10,000 x g for 10 min. Transfer supernatant to a 96-well plate.

Reaction: Add DTNB (Ellman's Reagent) and NADPH/Glutathione Reductase buffer.

Measurement: Monitor absorbance at 412 nm for 5 minutes (Kinetic read).

Calculation: Normalize GSH concentration to total protein content (BCA assay).

Expected Result: 4-HPA causes >80% depletion at 5mM; 3-HPA shows <10% depletion.

Protocol B: Covalent Binding Assay (Radio-labeled)
Objective: Measure irreversible binding of drug metabolites to cellular proteins.

Synthesis: Use [Ring-³H]-labeled 3-HPA and 4-HPA.

Incubation: Treat liver microsomes (1 mg/mL) with 1 mM labeled substrate + 1 mM NADPH

for 1 hour at 37°C.

Precipitation: Stop reaction by adding 200 µL ice-cold Trichloroacetic Acid (TCA, 20%).

Washing: Centrifuge and wash the protein pellet 3x with Methanol/Ether (1:1) to remove

unbound drug.

Solubilization: Dissolve pellet in 1N NaOH/1% SDS.

Scintillation Counting: Measure radioactivity (DPM) in the solubilized protein fraction.
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Validation: Covalent binding should be NADPH-dependent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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